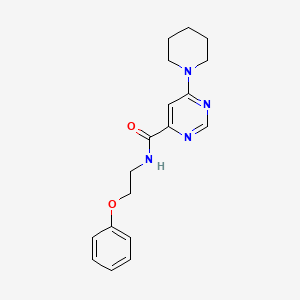

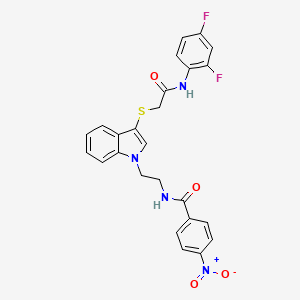

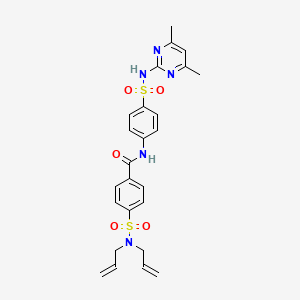

N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including an amide group, a thioether group, an indole group, and a nitro group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the functional groups present. For instance, the presence of the amide group could lead to the formation of hydrogen bonds, influencing the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, while the nitro group could be reduced to an amine .Scientific Research Applications

Structural Chemistry and Crystallography

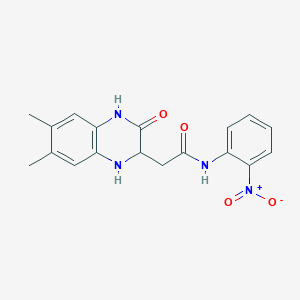

The title compound, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) , was synthesized with an impressive yield of 88% . It was obtained through the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. Fo23’s crystal structure was determined using single crystal X-ray diffraction methods. Notably, it represents the first regular tri-fluorinated benzamide with the formula C13H8F3NO. The compound exhibits effective co-planarity between its aromatic rings, with intriguing amide⋯amide hydrogen bonding interactions along the a-axis direction.

Medicinal Chemistry and Pharmaceuticals

Fluorine derivatives have garnered significant attention in medicinal chemistry and drug development . While Fo23 itself may not be a direct drug candidate, understanding its structural features contributes to the broader field. Fluorinated benzamides, including Fo23, have been extensively investigated over the past three decades . Researchers explore their solid-state and gas-phase structures, aiming to uncover potential pharmacological applications.

Organic Synthesis

Benzamides, including Fo23, play a crucial role in organic synthesis . Their diverse reactivity patterns make them valuable building blocks for constructing more complex molecules. Researchers utilize benzamides as intermediates in the synthesis of various compounds, including pharmaceuticals.

Biopolymers and Biochemistry

Benzamides find applications in biopolymers and biochemistry . While specific examples related to Fo23 are scarce, the broader class of benzamides contributes to our understanding of biological processes. These compounds may interact with enzymes, receptors, or other biomolecules, impacting cellular functions.

Future Prospects

Given the increasing interest in benzamides and fluorine-containing compounds, further investigations into Fo23’s properties and potential applications are warranted. Researchers may explore its reactivity, stability, and interactions with biological targets.

Mechanism of Action

Target of Action

It is known that many indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that many indole derivatives work by interacting with their targets and causing changes that can lead to various biological effects . For instance, some indole derivatives can inhibit certain enzymes or interact with receptors, altering their function and leading to therapeutic effects .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility and stability suggest that it could have good bioavailability . The compound is soluble in most organic solvents , which could facilitate its absorption and distribution in the body. It’s also stable in air up to its melting point , which could enhance its stability and shelf-life.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have various molecular and cellular effects .

properties

IUPAC Name |

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N4O4S/c26-17-7-10-21(20(27)13-17)29-24(32)15-36-23-14-30(22-4-2-1-3-19(22)23)12-11-28-25(33)16-5-8-18(9-6-16)31(34)35/h1-10,13-14H,11-12,15H2,(H,28,33)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZUYQFZKVGHBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)